molecular formula C16H16ClN3O4 B11614490 (3E)-3-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}-N-(furan-2-ylmethyl)butanamide

(3E)-3-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}-N-(furan-2-ylmethyl)butanamide

Cat. No.: B11614490
M. Wt: 349.77 g/mol
InChI Key: MIHGIKKKGGOTLM-VXLYETTFSA-N
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Description

(3E)-3-{[(5-CHLORO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a furan ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(5-CHLORO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE typically involves multiple steps:

    Formation of the Chlorinated Phenyl Intermediate: This step involves the chlorination of a phenol derivative under controlled conditions.

    Coupling with Furan: The chlorinated phenyl intermediate is then coupled with a furan derivative using a suitable coupling agent.

    Formation of the Butanamide Backbone: The final step involves the formation of the butanamide backbone through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the phenyl ring.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3E)-3-{[(5-CHLORO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[(5-CHLORO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor-mediated signaling pathways.

    Altering Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethylamine: A compound with a similar furan ring structure.

    2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5 thiazolyl}methylthio}phenoxy}acetic acid: Shares structural similarities in terms of aromatic rings and functional groups.

Uniqueness

(3E)-3-{[(5-CHLORO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H16ClN3O4

Molecular Weight

349.77 g/mol

IUPAC Name

5-chloro-N-[(E)-[4-(furan-2-ylmethylamino)-4-oxobutan-2-ylidene]amino]-2-hydroxybenzamide

InChI

InChI=1S/C16H16ClN3O4/c1-10(7-15(22)18-9-12-3-2-6-24-12)19-20-16(23)13-8-11(17)4-5-14(13)21/h2-6,8,21H,7,9H2,1H3,(H,18,22)(H,20,23)/b19-10+

InChI Key

MIHGIKKKGGOTLM-VXLYETTFSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=CC(=C1)Cl)O)/CC(=O)NCC2=CC=CO2

Canonical SMILES

CC(=NNC(=O)C1=C(C=CC(=C1)Cl)O)CC(=O)NCC2=CC=CO2

Origin of Product

United States

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